molecular formula C19H13BrF2O B3043325 3-Bromo-4',4''-difluorotrityl alcohol CAS No. 845790-78-5

3-Bromo-4',4''-difluorotrityl alcohol

Cat. No.: B3043325
CAS No.: 845790-78-5
M. Wt: 375.2 g/mol
InChI Key: VEWHXJNJQZOMGZ-UHFFFAOYSA-N
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Description

3-Bromo-4’,4’'-difluorotrityl alcohol: is an organic compound with the molecular formula C19H13BrF2O and a molecular weight of 375.21 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a trityl alcohol structure. It is commonly used in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’,4’‘-difluorotrityl alcohol typically involves the reaction of 3-bromo-4’,4’'-difluorobenzophenone with a suitable reducing agent to form the corresponding alcohol. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’,4’'-difluorotrityl alcohol may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’,4’'-difluorotrityl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4’,4’'-difluorotrityl alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’,4’'-difluorotrityl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents used. Its effects are mediated through the formation of covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

    3-Bromo-4’,4’'-difluorobenzophenone: A precursor in the synthesis of 3-Bromo-4’,4’'-difluorotrityl alcohol.

    4-Bromo-4’,4’'-difluorotrityl alcohol: A similar compound with a different substitution pattern on the trityl alcohol structure.

    3-Bromo-4’,4’'-difluorotrityl chloride: A related compound with a chloride group instead of an alcohol group.

Uniqueness: 3-Bromo-4’,4’'-difluorotrityl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms on the trityl alcohol structure allows for selective functionalization and modification, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

(3-bromophenyl)-bis(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2O/c20-16-3-1-2-15(12-16)19(23,13-4-8-17(21)9-5-13)14-6-10-18(22)11-7-14/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHXJNJQZOMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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